molecular formula C6H13Cl2N3 B12456624 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride CAS No. 2606888-98-4

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride

Cat. No.: B12456624
CAS No.: 2606888-98-4
M. Wt: 198.09 g/mol
InChI Key: FROQEVNOSXZXPC-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl substituents on the pyrazole ring, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole oxides

    Reduction: Formation of hydropyrazoles

    Substitution: Introduction of different substituents on the pyrazole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide

Major Products

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Explored as a potential lead compound for drug development

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
  • 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Uniqueness

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2606888-98-4

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

3-ethyl-1-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-3-6-5(7)4-9(2)8-6;;/h4H,3,7H2,1-2H3;2*1H

InChI Key

FROQEVNOSXZXPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1N)C.Cl.Cl

Origin of Product

United States

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